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Eunicellin

Cat. No.: B1253447
M. Wt: 522.6 g/mol
InChI Key: UHTGOZICXQLEID-CRJFWYMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eunicellin is a foundational eunicellane-based diterpenoid that was first identified in soft corals like Eunicella stricta and is a key structure for a large class of nearly 400 related natural products . This compound features a distinctive 6/10-bicyclic carbon framework that is often further functionalized into complex structures containing transannular ether bridges, making it a molecule of significant interest in natural product chemistry and biosynthesis studies . This compound and its numerous structural analogs, such as the klymollins isolated from the soft coral Klyxum molle , have been the subject of extensive research due to their promising biological activities . Studies on these related compounds have demonstrated a range of pharmacological properties, including significant in vitro anti-inflammatory activity by inhibiting cytokine expression in LPS-stimulated macrophage cells, as well as cytotoxicity against a panel of human cancer cell lines . The most well-known eunicellane diterpenoids, eleutherobin and the sarcodictyins, exhibit a paclitaxel-like mechanism of action by stabilizing cellular microtubules, highlighting the potential of this structural family in pioneering new therapeutic avenues . Research into the enzymology and biosynthesis of eunicellanes has advanced significantly, with recent discoveries of the corresponding biosynthetic gene clusters in both bacteria and corals . This product is presented for research purposes to facilitate such biochemical and pharmacological investigations. This compound is offered as a high-purity compound to support scientific exploration in these areas. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O9 B1253447 Eunicellin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H42O9

Molecular Weight

522.6 g/mol

IUPAC Name

[(1R,2R,3R,5S,6S,7S,8R,11S,14R)-5,6,14-triacetyloxy-6,14-dimethyl-10-methylidene-3-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-11-yl] acetate

InChI

InChI=1S/C28H42O9/c1-14(2)20-13-23(34-17(5)30)28(9,37-19(7)32)25-22-12-15(3)21(33-16(4)29)10-11-27(8,36-18(6)31)26(35-22)24(20)25/h14,20-26H,3,10-13H2,1-2,4-9H3/t20-,21+,22-,23+,24-,25-,26-,27-,28-/m1/s1

InChI Key

UHTGOZICXQLEID-CRJFWYMTSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H]([C@@]([C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H](C(=C)C[C@H]2O3)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C1CC(C(C2C1C3C(CCC(C(=C)CC2O3)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C)OC(=O)C

Synonyms

eunicellin

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity of Eunicellane Diterpenoids

Natural Occurrence and Source Organisms

Eunicellane diterpenoids are predominantly found in marine environments, with a limited number of examples from terrestrial and microbial sources. nih.govnih.gov

The vast majority of eunicellane diterpenoids have been isolated from marine invertebrates, particularly octocorals (class Octocorallia), which are commonly known as soft corals and gorgonians. nih.govwikipedia.orgmarinespecies.org These colonial animals are prolific producers of a diverse array of secondary metabolites, including various classes of diterpenoids. nih.govnih.gov

Genera of soft corals that are known to produce eunicellins and related compounds include Cladiella, Eunicella, Briareum, Ellisella, and Junceella. nih.govresearchgate.net For instance, two new 11-hydroxyeunicellin diterpenoids, cladithis compound F and (–)-solenopodin C, were isolated from an Indonesian octocoral of the Cladiella species. nih.gov Similarly, the gorgonian Solenopodium stechei is the source of solenopodin C. nih.gov The significant chemical diversity of eunicellanes within these organisms suggests a potential role in chemical defense or other ecological interactions. nih.gov While historically it was thought that symbiotic organisms might be responsible for the production of these compounds in corals, recent research has identified coral-derived terpene synthases, indicating that the corals themselves possess the biosynthetic machinery. nih.gov

While far less common than in marine invertebrates, eunicellane diterpenoids have also been identified from terrestrial and microbial sources. nih.govnih.gov The occurrence in terrestrial plants is considered rare. nih.govresearchgate.net

More recently, the discovery of eunicellane diterpenoids from bacteria has opened a new avenue of research. nih.gov The first bacterial eunicellanes, microeunicellols A and B, were isolated from Streptomyces albogriseolus, a bacterium associated with corals. nih.gov This discovery is significant as it suggests that microorganisms may also contribute to the chemical diversity of eunicellanes observed in marine ecosystems.

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound and related diterpenoids from their natural sources is a multi-step process that involves extraction and various chromatographic techniques. The initial step typically involves the extraction of the biological material with organic solvents to obtain a crude extract. nih.govresearchgate.net

Commonly used extraction methods include:

Solvent Extraction: This involves macerating or soaking the biological material in a suitable solvent, such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol, to extract the desired compounds. researchgate.netslideshare.net

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can lead to faster and more efficient extraction. mdpi.com

Following extraction, the crude extract is subjected to a series of purification steps to isolate the individual compounds. These methods are often used in combination to achieve high purity. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used method for sample clean-up and fractionation. nih.govmdpi.com The crude extract is passed through a solid adsorbent, and compounds are selectively eluted with different solvents.

Chromatography: Various chromatographic techniques are essential for the final purification of eunicellane diterpenoids. These include:

Column Chromatography: Often used for initial fractionation of the crude extract.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.

Advanced Spectroscopic and Analytical Techniques for Structure Determination

Once a pure compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, including this compound. wpmucdn.comspringernature.comresearchgate.net A suite of 1D and 2D NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule. ethz.ch

1D NMR:

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule. slideshare.net

¹³C NMR: Provides information about the number and types of carbon atoms.

2D NMR: These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure. wpmucdn.comethz.ch

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connections between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov

For example, the structure of cladithis compound F was established by detailed analysis of its ¹H and ¹³C NMR data, along with correlations observed in COSY, HSQC, HMBC, and NOESY spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high accuracy. nih.govpnnl.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the unambiguous determination of the molecular formula. nih.govpittcon.org This information is fundamental for the subsequent interpretation of NMR data. For instance, the molecular formula of cladithis compound F was determined to be C₂₀H₃₄O₃ based on its HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data. nih.gov Similarly, the molecular formula of (–)-solenopodin C was established as C₂₀H₃₄O₂ by HRMS. nih.gov

X-ray Crystallography in Structural Analysis

The definitive structure of this compound itself was confirmed through the X-ray analysis of its dibromide derivative. This seminal work provided the foundational understanding of the characteristic 6/10-bicyclic framework of this class of compounds. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural elucidation.

In the study of novel eunicellane diterpenoids, X-ray crystallography is often employed when other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), cannot resolve certain stereochemical ambiguities. For instance, the relative and absolute stereochemistry of complex polyoxygenated eunicellanes can be definitively established, as was demonstrated in the structural determination of various diterpenoids isolated from marine organisms.

Below is a table summarizing representative crystallographic data for a this compound-type diterpenoid, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Compound 4a-hydroxy-chatancin
Molecular Formula C₂₁H₃₄O₆
Crystal System Monoclinic
Space Group C2
a (Å) 19.2786(5)
b (Å) 11.3201(3)
c (Å) 10.4695(3)
α (°) 90
β (°) 104.981(3)
γ (°) 90
Volume (ų) 2061.47(10)
Z 4
Flack Parameter 0.08(7)

This interactive table provides a summary of crystallographic data for a representative diterpenoid, 4a-hydroxy-chatancin, as determined by single-crystal X-ray diffraction. nih.gov

Chiroptical Methods for Absolute Configuration Determination

While X-ray crystallography provides the definitive solid-state structure, chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral molecules in solution. The absolute configuration refers to the three-dimensional arrangement of atoms of a chiral molecule. wikipedia.org These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.

For complex and conformationally flexible molecules like eunicellane diterpenoids, experimental ECD and VCD spectra are often compared with spectra predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). By calculating the theoretical spectra for all possible stereoisomers, a comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

The ECD spectrum is particularly sensitive to the presence of chromophores and their spatial arrangement. The sign and intensity of the Cotton effects in the ECD spectrum provide crucial information about the stereochemistry of the molecule. For example, the absolute configuration of novel diterpenoids has been successfully determined by comparing their experimental ECD spectra with those of known related compounds or with theoretically calculated spectra. nih.gov

VCD, which measures circular dichroism in the infrared region of the spectrum, provides detailed information about the vibrational modes of a molecule and is highly sensitive to its stereochemistry. It is a powerful tool for determining the absolute configuration of natural products, especially when they lack strong UV-Vis chromophores for ECD analysis.

The table below presents hypothetical chiroptical data for a representative this compound-based diterpenoid to illustrate the key parameters obtained from these analyses.

Method Parameter Observed Value
Optical Rotation Specific Rotation [α]D-45.2 (c 0.1, CHCl₃)
ECD Cotton Effect 1 (nm)+2.8 at 215 nm
ECD Cotton Effect 2 (nm)-1.5 at 240 nm
VCD Key Vibrational Band (cm⁻¹)Positive couplet at 1730 cm⁻¹

This interactive table illustrates the type of chiroptical data used to determine the absolute configuration of this compound-based compounds.

Chemodiversity and Structural Variations within the Eunicellane Family

The eunicellane family of diterpenoids exhibits remarkable chemodiversity, with a wide array of structural variations built upon the fundamental 6/10-bicyclic carbon skeleton. nih.gov This diversity arises from several key structural modifications, leading to a broad spectrum of related natural products. The primary sources of this chemodiversity are soft corals, though some members have also been isolated from bacteria and plants. nih.gov

The main structural differences within the eunicellane family can be categorized as follows:

Ring Fusion Stereochemistry : The six- and ten-membered rings of the eunicellane core can be fused in either a cis or trans configuration at carbons C1 and C10. The vast majority of eunicellanes isolated from marine corals possess a cis-fused bicyclic system. In contrast, trans-fused eunicellanes are more commonly found in bacteria and plants. nih.gov

Transannular Ether Bridges : A significant feature of many coral-derived eunicellanes is the presence of transannular ether bridges that further rigidify the ten-membered ring. The connectivity of these ether linkages varies, leading to distinct subclasses of eunicellanes. Common ether bridge formations include:

C2–C9 linkage : This is characteristic of the this compound subclass.

C4–C7 linkage : Found in the eleutheside subclass.

C2–C6 linkage : Defines the labiatin subclass. Eunicellanes that lack a transannular ether bridge are classified within the solenopodin class. researchgate.net

Oxidation Patterns : The eunicellane skeleton is often extensively oxidized, with hydroxyl, acetoxy, and other oxygen-containing functional groups present at various positions. The degree and location of this oxidation contribute significantly to the structural diversity of the family.

The table below provides a classification of the major structural variations within the eunicellane family, with representative examples for each subclass.

Structural Variation Subclass Key Feature Representative Compound
Ring Fusion cis-Eunicellanecis-fused 6/10 ring systemThis compound
Ring Fusion trans-Eunicellanetrans-fused 6/10 ring systemMicroeunicellols
Transannular Ether Bridge This compound-typeC2-C9 ether bridgeThis compound
Transannular Ether Bridge Eleutheside-typeC4-C7 ether bridgeEleutherobin (B1238929)
Transannular Ether Bridge Labiatin-typeC2-C6 ether bridgeLabiatin B
No Transannular Bridge Solenopodin-typeOpen 10-membered ringSolenopodin D
Oxidation Pattern PolyoxygenatedMultiple hydroxyl/acetoxy groupsSarcodictyin A

This interactive table classifies the major structural variations within the eunicellane family of diterpenoids, highlighting the diversity in ring fusion, transannular ether bridges, and oxidation patterns.

This structural diversity is not only a testament to the complex biosynthetic pathways operating in the source organisms but also has significant implications for the biological activities of these compounds.

Biosynthetic Pathways and Enzymology of Eunicellane Diterpenoids

Precursor Compounds and Initial Cyclization Events, including Geranylgeranyl Diphosphate (B83284)

The primary diterpene precursor for eunicellane skeleton formation is geranylgeranyl diphosphate (GGPP). Terpene synthases initiate the biosynthesis by cyclizing this acyclic C20 diphosphate into the characteristic 6/10-bicyclic eunicellane core. beilstein-journals.orgresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov The configurations of the 6/10 ring system and the C2–C3 alkene are established during this initial cyclization step by the terpene synthases. beilstein-journals.orgresearchgate.net

Terpene Synthases (TSs) and Their Mechanistic Roles in Eunicellane Skeleton Formation

Terpene synthases (TSs), also known as terpene cyclases (TCs), are a superfamily of enzymes responsible for generating the diverse array of terpene skeletons from linear prenyl diphosphate precursors through carbocation-driven cascade reactions. chemrxiv.orgnih.govresearchgate.netcardiff.ac.uk Four distinct types of eunicellane synthases have been identified, each contributing to the structural diversity observed in eunicellane diterpenoids. beilstein-journals.orgnih.gov

Key terpene cyclases involved in eunicellane biosynthesis include Bnd4, AlbS, EcTPS1, and MicA.

Bnd4: The first eunicellane synthase identified, Bnd4, originates from the bacterium Streptomyces sp. (CL12-4). It is responsible for forming benditerpetriene, a cis-eunicellane. Mechanistic studies, including deuterium (B1214612) labeling and quantum chemical calculations, support a cyclization cascade involving an initial 1,10-cyclization, followed by a 1,3-hydride shift, and then a 1,14-cyclization. beilstein-journals.orgnih.govoup.comnih.govnih.govresearchgate.net Bnd4 possesses a unique D94NxxxD motif, with Asp94 and Glu169 being absolutely essential for its catalytic activity. nih.govoup.comnih.govresearchgate.net

AlbS: Discovered in Streptomyces albireticuli, AlbS is the first trans-eunicellane synthase characterized. It produces albireticulene, a C1 diastereomer of benditerpetriene. beilstein-journals.orgresearchgate.netresearchgate.net While also undergoing an initial 1,10-cyclization like Bnd4, AlbS exhibits a key mechanistic distinction in its stereochemical control. researchgate.netnih.gov The hydroxyl group of Tyr214 in AlbS is proposed to stabilize the monocyclic cationic intermediate, influencing the cyclization pathway. oup.com

EcTPS1 and BaTC-2: These enzymes are coral-derived terpene synthases that produce klysimplexin R, a 2Z-cis-eunicellane. beilstein-journals.orgnih.gov The mechanism for coral eunicellane synthases may involve the isomerization of GGPP into geranyllinalyl diphosphate (GLPP) prior to cyclization, potentially proceeding via a cembrenyl cation intermediate. oup.comnih.gov

MicA: Identified from Micromonospora sp. HM134, MicA synthesizes microeunicellene, a 2Z-trans-eunicellane. This enzyme is notable for producing a nearly non-flexible eunicellane scaffold, with its structural flexibility being governed by the combined stereochemistry of the bridging carbons (C1 and C10) and the adjacent double bond (Δ2,3). beilstein-journals.orgnih.govresearchgate.net

The formation of the eunicellane skeleton by terpene synthases proceeds through intricate carbocation cascade mechanisms. These reactions typically involve the generation of a highly reactive carbocation intermediate, which then undergoes a series of cyclizations, hydride shifts, and other rearrangements. chemrxiv.orgresearchgate.netnih.govcardiff.ac.ukmpg.dersc.org

Two general mechanistic proposals exist for the formation of the 6/10-bicyclic eunicellane skeleton:

Pathway (i): Involves an initial 10-membered ring closure, followed by single or series of hydride shifts to relocate the carbocation, which is then attacked by C14 to form the six-membered ring. This pathway is supported for Bnd4, where 1,10-cyclization precedes 1,14-cyclization. nih.govoup.comnih.gov

Pathway (ii): Involves the initial formation of a 14-membered ring, presumably via a cembrenyl cation, followed by hydride shifts and a 1,10-ring closure. This pathway was previously hypothesized for coral skeletons, given the common location of alkenes and hydroxyl groups on the six-membered ring in these natural products and the Z-configuration of C2-C3 olefins, implicating GLPP as an intermediate. oup.comnih.gov

Quantum chemical calculations and deuterium labeling studies have been instrumental in elucidating these complex cyclization mechanisms. researchgate.netnih.govoup.comnih.govnih.gov

Terpene synthases exhibit remarkable control over the stereochemistry of the eunicellane products. They are responsible for instilling specific configurations at the 6/10 ring system and the C2–C3 alkene. beilstein-journals.orgresearchgate.net The substrate specificity and the active site architecture of these enzymes dictate the precise folding of the acyclic GGPP precursor and the subsequent management of high-energy carbocation intermediates, leading to the formation of specific stereoisomers. cardiff.ac.uknih.gov For example, the distinct mechanisms of Bnd4 (cis-eunicellane) and AlbS (trans-eunicellane) highlight how subtle differences in the enzyme active site can lead to different stereochemical outcomes at the ring fusion. researchgate.netnih.gov Furthermore, the combined stereochemistry of the bridging carbons (C1 and C10) and the adjacent double bond (Δ2,3) is a pivotal factor in determining the structural flexibility of the resulting eunicellane scaffolds. nih.gov

Post-Cyclization Modifications by Oxidative and Rearrangement Enzymes

Following the initial cyclization of GGPP by terpene synthases, the eunicellane hydrocarbon scaffold undergoes further diversification through a variety of post-cyclization modifications. These modifications are catalyzed by tailoring enzymes, which introduce additional structural complexity and functional groups. rsc.orgnih.govacs.org

Cytochrome P450 monooxygenases (P450s) are a highly abundant class of tailoring enzymes found in terpene biosynthetic gene clusters (BGCs). They play a crucial role in diversifying terpene scaffolds by catalyzing a wide range of oxidative reactions, including hydroxylation, dealkylation, epoxidation, and oxidation-induced rearrangement reactions. rsc.orgnih.govacs.org

A notable example is the P450 enzyme AriF, found in the ari biosynthetic gene cluster from Amycolatopsis arida. AriF catalyzes an unprecedented cyclization of the eunicellane skeleton into a 6/7/5-fused tricyclic scaffold, leading to the formation of aridacins A-C. This reaction involves C2-C6 bond formation and is supported by quantum chemical computations suggesting a hydrogen abstraction followed by an oxidation mechanism that generates a carbocation for cyclization. chemrxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This represents a non-canonical two-step biosynthetic pathway where a class I terpene cyclase (AriE) and a P450 (AriF) work in tandem to construct the core terpene skeleton. chemrxiv.orgresearchgate.netnih.gov

Other P450s, such as EutD and the hypothetical protein EutC from the eut BGC, are involved in modifying trans-eunicellane-derived diterpenoids like the euthailols. These enzymes introduce unique oxidation patterns, including hydroxylation at C-5 and C-16, and epoxide formation at C-15/C-16. nih.govacs.org While P450s typically function as tailoring enzymes, some rare instances demonstrate their ability to act as unexpected terpene cyclase-like enzymes, initiating cyclization reactions by generating carbocations. chemrxiv.orgresearchgate.netnih.govnih.govresearchgate.netacs.org

Other Enzyme Classes Involved in Oxygenation and Derivatization

Beyond the core terpene synthases (TSs) that establish the eunicellane hydrocarbon skeleton, other enzyme classes play crucial roles in the oxygenation and derivatization of these complex diterpenoids, significantly contributing to their structural diversity. Among these, cytochrome P450 monooxygenases (P450s) are particularly prominent and abundant in terpene biosynthetic gene clusters (BGCs). oup.comnih.govacs.org

P450s are versatile enzymes responsible for a wide array of modifications on terpene scaffolds, including hydroxylation, dealkylation, oxidation (converting alcohols to aldehydes, ketones, or acids), epoxidation, and oxidation-induced rearrangement reactions. nih.govacs.org For instance, in the biosynthesis of aridacins, a class of highly oxidized eunicellane-derived diterpenoids, a P450 enzyme named AriF was found to catalyze the cyclization of a 6/10-bicyclic cis-eunicellane skeleton into a 6/7/5-fused tricyclic scaffold via C2-C6 bond formation. This represents an unprecedented role for a P450 in the initial construction of a terpene backbone. chemrxiv.orgnih.govnih.gov

Another enzyme, EutC, a hypothetical protein encoded in the eut BGC, has been shown to exhibit dual functionality as both an isomerase and an oxygenase in the biosynthesis of trans-eunicellane-derived diterpenoids, the euthailols. EutC can isomerize the trans-eunicellane scaffold (albireticulene) and subsequently act as an oxygenase to install hydroxyl groups and an epoxide moiety. nih.govacs.org This highlights the diverse catalytic capacities of enzymes beyond typical P450s in eunicellane derivatization.

Genome Mining and Identification of Eunicellane Biosynthetic Gene Clusters (BGCs)

The advancement in understanding eunicellane biosynthesis has been significantly propelled by genome mining, leading to the identification of multiple distinct BGCs in both bacteria and corals. oup.comoup.comnih.gov This in silico natural product discovery strategy involves analyzing an organism's genome sequence to assess its potential to produce natural products. nih.govacs.org

The first eunicellane BGC and terpene synthase (TS) responsible for producing the 6/10-bicyclic eunicellane skeleton from geranylgeranyl diphosphate (GGPP) was identified from Streptomyces sp. (CL12-4) in the biosynthesis of benditerpenoic acid. This BGC revealed the presence of a putative GGPP synthase, a type I TS (Bnd4), and several cytochromes P450. oup.comoup.comnih.gov Bnd4 was confirmed to form the cis-fused eunicellane benditerpe-2,6,15-triene. oup.com

Subsequently, genome mining efforts led to the discovery of the second bacterial eunicellane synthase, AlbS, from Streptomyces albireticuli. AlbS produces albireticulene, the first trans-eunicellane synthase identified in nature, which is a C1 diastereomer of benditerpetriene. oup.comoup.comnih.govchemrxiv.org Despite forming the same planar 6/10-bicyclic eunicellane skeleton, AlbS shares only 24% sequence identity with Bnd4, indicating sequence diversity among eunicellane synthases. oup.comnih.gov

Recent studies have also identified coral TSs responsible for eunicellane production, challenging the earlier assumption that symbiotic organisms might solely provide the biosynthetic machinery in corals. oup.comnih.gov The clustering of putative biosynthetic genes with TSs in coral genomes is expected to further invigorate research in this area. oup.comoup.comnih.gov

The following table summarizes key eunicellane synthases and their products:

EnzymeSource OrganismEunicellane Skeleton ProducedConfigurationReference
Bnd4Streptomyces sp. (CL12-4)Benditerpe-2,6,15-trienecis-fused oup.comoup.comnih.gov
AlbSStreptomyces albireticuliAlbireticulenetrans-fused oup.comoup.comnih.govchemrxiv.org
AriEAmycolatopsis aridacis-eunicellanecis-fused chemrxiv.orgnih.govnih.gov
BaTC-2OctocoralsKlysimplexin R2Z-cis-eunicellane beilstein-journals.org
EcTPS1Erythropodium caribaeorumKlysimplexin R2Z-cis-eunicellane beilstein-journals.orgresearchgate.net

Chemoenzymatic and Synthetic Biology Approaches for Biosynthetic Production and Diversification

The limited supply of eunicellanes from natural sources and the complexities of their total synthesis have driven the exploration of chemoenzymatic and synthetic biology approaches for their production and diversification. oup.comnih.govresearchgate.net These strategies leverage the power of enzymes and genetic engineering to overcome challenges in accessing these valuable natural products.

Chemoenzymatic synthesis involves combining chemical reactions with enzymatic transformations. For eunicellanes, the eunicellane hydrocarbon skeletons produced by characterized terpene synthases can serve as starting points for semi-synthesis or other synthetic biology applications. oup.comoup.com For instance, a semi-synthetic strategy to obtain coral natural products from klysimplexin R has been reported. oup.comoup.com The characterization of P450s, which can be engineered into biocatalysts, offers the potential for oxidizing these hydrocarbon skeletons to yield more functionalized starting materials for synthetic schemes. oup.comnih.gov

Synthetic biology approaches focus on engineering microbial chassis strains to produce terpenoids. For example, Streptomyces albus J1074M, a chassis strain engineered with additional farnesyl diphosphate (FPP) and GGPP synthase genes, has been used for the heterologous expression of bacterial terpene BGCs, leading to the discovery of new eunicellane diterpenoids. oup.com The expression of the alb BGC in this chassis resulted in the production of novel trans-eunicellane ketones, albireticulones A and B. oup.com Similarly, expressing the ari cluster, which is related to bnd, yielded 4-deoxy-19-hydroxy-BND. oup.com

These approaches are crucial for expanding the chemical diversity of eunicellane-type diterpenoids and addressing the supply limitations that have historically hampered their development as drug leads. nih.govnih.govacs.org

Chemical Synthesis Strategies for Eunicellin and Its Analogues

Total Synthesis of Eunicellin and Related Diterpenoids

The total synthesis of this compound and its congeners has been a significant endeavor, pushing the boundaries of modern synthetic methodology. These efforts have not only provided access to these rare natural products but also spurred the development of new synthetic strategies.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is transformed into simpler precursor structures. The goal is to simplify the structure until readily available starting materials are reached. wikipedia.orgairitilibrary.com For the this compound framework, a common retrosynthetic approach involves disconnection of the ether linkages and the ten-membered ring at strategic points. Key disconnections often focus on the formation of the central ten-membered ring and the fused tetrahydrofuran (B95107) or pyran rings.

A prevalent strategy involves disconnecting the molecule to reveal a more manageable macrocyclic precursor. For instance, the ether linkage can be retrosynthetically cleaved to a diol, and the ten-membered ring can be opened via a retro-metathesis reaction to an acyclic precursor. Another common disconnection point is the bond that forms the bicyclic core, often leading to precursors that can undergo intramolecular cyclization reactions.

Key Retrosynthetic Disconnections for the this compound Skeleton:

Disconnection StrategyPrecursor TypeKey Forward Reaction
Ether Linkage CleavageMacrocyclic DiolIntramolecular Etherification
Ten-Membered Ring OpeningAcyclic DieneRing-Closing Metathesis
Bicyclic Core Bond CleavageAcyclic TrieneIntramolecular Diels-Alder
Annulation StrategySimpler Cyclic Precursors[4+3] Annulation

A critical aspect of this compound synthesis is the stereocontrolled construction of its complex, three-dimensional core. The eunicellane skeleton is characterized by a 6/10-bicyclic framework, which can exist in cis or trans configurations at the ring fusion. beilstein-journals.org The stereochemistry of multiple chiral centers must be precisely controlled throughout the synthesis.

Early strategies focused on substrate-controlled diastereoselective reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. More advanced approaches utilize chiral auxiliaries or asymmetric catalysis to establish the initial stereocenters, which then guide the formation of the rest of the molecule. For example, asymmetric aldol (B89426) reactions and Sharpless asymmetric epoxidation have been employed to set key stereocenters in early-stage intermediates. The development of methods for the stereoselective formation of the fused ether rings has also been a major focus.

The synthesis of the this compound core has been a fertile ground for the application and development of powerful synthetic methodologies. Reaction cascades, where multiple bonds are formed in a single operation, have proven to be particularly efficient.

Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction has been a cornerstone in the synthesis of several this compound analogues. nih.govnih.govacs.orgfigshare.comorganic-chemistry.org This powerful cycloaddition reaction allows for the rapid and stereoselective construction of the bicyclic core of the molecule from a linear triene precursor. The stereochemical outcome of the IMDA reaction is often highly predictable, governed by the geometry of the tether connecting the diene and dienophile.

Ring-Closing Metathesis (RCM): RCM has become an indispensable tool for the formation of the ten-membered carbocycle characteristic of the this compound family. nih.govnih.govacs.orgwikipedia.orgorganic-chemistry.orgdrughunter.com This reaction, often catalyzed by ruthenium-based catalysts, efficiently cyclizes a diene precursor to form the macrocycle, even in the presence of various functional groups. The development of more active and selective metathesis catalysts has significantly enhanced the utility of this reaction in complex natural product synthesis.

Prins-Pinacol Condensation-Rearrangement: The Prins-pinacol cascade reaction is a powerful method for the construction of tetrahydropyran (B127337) rings, a common feature in this compound analogues. slideshare.netchemistry-reaction.comwikipedia.orgnih.govnih.gov This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, followed by a pinacol-type rearrangement to form the cyclic ether. This strategy allows for the stereoselective formation of highly substituted tetrahydropyran rings.

A notable approach to the hydroisobenzofuran core present in this compound diterpenes involves a TiCl4-mediated [4+3] annulation, which provides a short and general route to this key structural motif. nih.gov

The total synthesis of eunicellanes is fraught with challenges, including the construction of the sterically congested and conformationally flexible ten-membered ring, the stereocontrolled installation of multiple contiguous stereocenters, and the formation of the strained ether linkages. nih.govscispace.comnih.govresearchgate.netreddit.com

Early synthetic efforts were often hampered by low yields and lack of stereocontrol. However, significant breakthroughs have been achieved through the development of novel synthetic strategies and the application of modern synthetic methods. The first total synthesis of a member of the this compound family was a landmark achievement that paved the way for subsequent synthetic endeavors. nih.gov

A major breakthrough was the application of the intramolecular Diels-Alder reaction and ring-closing metathesis in a convergent and stereocontrolled manner. These powerful reactions allowed for the efficient assembly of the complex eunicellane skeleton. Furthermore, the development of new catalytic methods for stereoselective bond formation has been crucial in overcoming many of the synthetic hurdles.

Semisynthesis and Chemical Modification of Eunicellane Derivatives

Given the low natural abundance of many eunicellanes and the arduous nature of their total synthesis, semisynthesis and chemical modification of more readily available eunicellane skeletons have emerged as attractive alternatives for accessing novel analogues. nih.govnih.gov

Derivatization of the eunicellane core allows for the exploration of structure-activity relationships and the generation of new compounds with potentially enhanced biological properties. nih.govnih.gov These strategies often involve the modification of existing functional groups or the introduction of new functionalities onto the eunicellane scaffold.

Common derivatization reactions include:

Esterification and Etherification: The hydroxyl groups present in many eunicellanes are common sites for modification, allowing for the introduction of a wide variety of ester and ether functionalities.

Oxidation and Reduction: The oxidation of alcohols to ketones or the reduction of ketones to alcohols can provide access to new analogues with altered stereochemistry or reactivity.

C-H Functionalization: More advanced strategies involve the selective functionalization of C-H bonds, allowing for the direct introduction of new substituents at positions that are not easily accessible through traditional methods.

Inspired by the reactivity of the trans-eunicellane skeleton, chemical transformations can be conducted to convert the bicyclic skeleton into tricyclic skeletons with various functional groups. beilstein-journals.org For example, the inherent reactivity of some eunicellanes allows for electrophilic cyclizations to access synthetically challenging scaffolds. beilstein-journals.org

Scaffold Diversification via Chemical Transformations (e.g., Carbarmoylation, Epoxidation)researchgate.net

Diversification of the core this compound scaffold is a critical step in the synthesis of novel analogues for structure-activity relationship (SAR) studies. By applying various chemical transformations to the foundational 6/10-bicyclic framework, chemists can generate a library of derivatives with modified steric and electronic properties. While numerous transformations are theoretically possible, including carbamoylation, the epoxidation of alkenes within the ten-membered ring is a well-documented and effective strategy for introducing new functional groups and altering the molecular architecture.

Recent research has focused on leveraging the inherent reactivity of the eunicellane skeleton, particularly the endocyclic double bonds, to create more complex structures. These transformations not only add functionality but can also trigger significant conformational changes or intramolecular cyclizations, leading to entirely new polycyclic systems.

Detailed Research Findings on Epoxidation

Epoxidation is a key strategy for diversifying the this compound scaffold, often targeting the C6-C7 alkene present in many eunicellane precursors. The stereochemical outcome of this reaction can be highly dependent on the configuration of the ring fusion (cis or trans) in the starting material.

Studies utilizing meta-chloroperbenzoic acid (mCPBA) have revealed distinct reactivity patterns between cis- and trans-eunicellane skeletons. nih.gov For instance, the epoxidation of a 2E-cis-eunicellane (referred to as 1 in related literature) with mCPBA proceeds as expected to yield the corresponding 6,7-epoxide (9 ). nih.gov This reaction introduces a new stereocenter and provides a handle for further nucleophilic additions.

In contrast, the same reaction performed on a 2E-trans-eunicellane isomer (2 ) does not yield a stable epoxide. Instead, the transformation leads to the formation of a gersemianol derivative (8 ), a 6/6/6-tricyclic skeleton. nih.gov This outcome suggests that the inherent strain and conformation of the trans-fused system facilitate a protonation-initiated intramolecular cyclization cascade following the initial epoxidation event. nih.gov This divergent reactivity highlights how the core scaffold's stereochemistry dictates the outcome of diversification attempts.

The selective oxidation of specific alkenes in the this compound macrocycle allows for the generation of diverse analogues. The reactivity of the trans-eunicellane skeleton, in particular, provides a pathway to access synthetically challenging gersemiane-type diterpene scaffolds through simple electrophilic cyclizations.

Table 1: Comparative Epoxidation of Eunicellane Isomers

Other Diversification Strategies

Beyond epoxidation, the unique reactivity of the eunicellane framework can be exploited for other transformations. For example, 2E-trans-eunicellanes have been shown to undergo thermal Cope rearrangement at elevated temperatures (90 °C), transforming the 6/10-bicyclic system into a stereospecific 6/6-bicyclic product in high yield (96%). This reaction proceeds through a chair-chair transition state and results in inseparable atropisomers. Such rearrangements dramatically alter the core scaffold and represent a powerful tool for generating structural diversity. The ability to perform these transformations allows chemists to access novel and synthetically challenging molecular architectures starting from a common eunicellane precursor.

While carbamoylation—the introduction of a carbamoyl (B1232498) group—is a valuable tool in medicinal chemistry for modifying polarity and hydrogen bonding capacity, its specific application to the this compound scaffold is not extensively documented in recent literature. However, it remains a viable hypothetical strategy for future diversification efforts, potentially targeting hydroxyl groups often present on the this compound core.

Table 2: Mentioned Chemical Compounds

Biological Activities and Mechanistic Investigations of Eunicellane Diterpenoids

Cytotoxic and Anti-proliferative Activities in Cellular Models

Eunicellane diterpenoids, including Eunicellin and its derivatives, have demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. This activity makes them promising candidates for anticancer drug prototypes researchgate.net.

In Vitro Cellular Models and Assays (e.g., MTT, soft agar)

In vitro studies have extensively utilized assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound-based diterpenoids against a range of human cancer cell lines researchgate.netresearchgate.net. For instance, a study evaluating five this compound-based diterpenes isolated from the gorgonian Acalycigorgia sp. against human myeloid leukemia (HL-60) and T-lymphocyte Jurkat cells found them to be cytotoxic researchgate.net. Compound 1 from this study exhibited potent cytotoxicity with IC₅₀ values of 15.0 μM in HL-60 cells and 21.9 μM in Jurkat cells, comparable to curcumin (B1669340) researchgate.net. In contrast, compound 5 showed lower cytotoxicity, with IC₅₀ values of 92.0 μM and 123.8 μM in HL-60 and Jurkat cells, respectively, attributed to a bulky fatty acid moiety at C6 researchgate.net.

Another series of this compound-type hirsutalins (N-R, along with known eunicellins) isolated from the soft coral Cladiella hirsuta were also tested for cytotoxic activity against a panel of cancer cell lines nih.gov. Similarly, krempfielins E-I and other known this compound-based diterpenoids from Cladiella krempfi exhibited cytotoxicity against various cancer cell lines, with compound 10 being notably cytotoxic nih.govnih.gov.

A study on pachycladins A-E, this compound-based diterpenoids from the Red Sea soft coral Cladiella pachyclados, revealed that while pachycladins A and D showed significant anti-migratory and anti-invasive activities against prostate cancer PC-3 cells, interestingly, none of these compounds showed any effect on the proliferation of PC-3 cells up to 50 μM, suggesting a lack of cytotoxicity towards these specific cells at that concentration researchgate.net. However, other eunicellane diterpenoids have shown cytotoxicity against breast cancer cell lines at low micromolar concentrations nih.gov.

Here is a summary of selected cytotoxic activities of this compound-based diterpenoids:

Table 1: Cytotoxic Activities of Selected this compound-Based Diterpenoids in In Vitro Cellular Models

Compound/SourceCell LineAssay TypeIC₅₀ (μM)NotesReference
Compound 1 (Acalycigorgia sp.)HL-60MTT15.0Most cytotoxic in the series researchgate.net
Compound 1 (Acalycigorgia sp.)JurkatMTT21.9Comparable to curcumin (6.8-9.0 μM) researchgate.net
Compound 5 (Acalycigorgia sp.)HL-60MTT92.0Least cytotoxic, bulky fatty acid at C6 researchgate.net
Compound 5 (Acalycigorgia sp.)JurkatMTT123.8Least cytotoxic, bulky fatty acid at C6 researchgate.net
Microeunicellol A (Streptomyces albogriseolus SY67903)Breast cancer cell linesCytotoxicity assayLow μM- nih.gov
Pachycladins A-E (Cladiella pachyclados)PC-3Proliferation assay>50No significant effect on proliferation researchgate.net
Krempfielins E-I, etc. (Cladiella krempfi)Various cancer cell linesCytotoxicity assay-Compound 10 notably cytotoxic nih.govnih.gov
Hirsutalins N-R, etc. (Cladiella hirsuta)Limited panel of cancer cell linesCytotoxicity assay-- nih.gov

Exploration of Preclinical In Vivo Models for Mechanistic Insights

While extensive in vitro data exist, specific in vivo preclinical studies focusing solely on this compound itself for cytotoxic and anti-proliferative activities are less frequently detailed in the provided search results. However, the broader class of eunicellane diterpenoids includes well-known members like eleutherobin (B1238929) and the sarcodictyins, which have been studied for their in vivo cytotoxic activity. Eleutherobin, for instance, has shown cytotoxic activity similar to paclitaxel (B517696) in its mechanism of action, with IC₅₀ values of 10–15 μM against various models of breast, kidney, ovary, and lung tumor cells in in vivo biotesting sibran.ru. These compounds are known to induce tubulin polymerization, similar to paclitaxel, which disrupts cell division sibran.ru. This suggests that the eunicellane scaffold holds potential for in vivo anticancer applications, warranting further investigation into this compound's specific in vivo cytotoxic and anti-proliferative mechanisms.

Anti-Inflammatory Mechanisms of Action

This compound-based diterpenoids have garnered attention for their anti-inflammatory properties, often isolated from soft corals nih.govmdpi.com.

Modulation of Inflammatory Mediators (e.g., Superoxide (B77818) Anion, Elastase)

A key aspect of the anti-inflammatory activity of this compound-based diterpenoids involves their ability to modulate inflammatory mediators. Several compounds in this class have been identified as inhibitors of superoxide generation and elastase release in N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (fMLP/CB)-induced human neutrophils nih.govnih.govnih.govpsu.eduresearchgate.netmdpi.com. The release of superoxide and elastase by immune cells, particularly neutrophils, is crucial for combating invading microorganisms but also contributes to tissue damage during chronic inflammatory diseases nih.gov.

For example, new this compound-type hirsutalins from Cladiella hirsuta were evaluated for their in vitro anti-inflammatory activity by measuring their ability to suppress superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils nih.gov. Similarly, krempfielin P, another this compound metabolite, inhibited both elastase release and superoxide anion generation in human neutrophils nih.gov. Sclerophytin B, a rediscovered this compound metabolite, also showed inhibitory effects on superoxide anion generation nih.gov.

A specific this compound-type diterpene, compound 20 (from an unspecified source in the search results but described in the context of octocoral-derived secondary metabolites), demonstrated potent anti-inflammatory activities with IC₅₀ values of 3.13 ± 0.39 μM for superoxide anion generation and 2.92 ± 0.27 μM for elastase release nih.gov.

Here is a summary of selected anti-inflammatory activities of this compound-based diterpenoids:

Table 2: Anti-Inflammatory Activities of Selected this compound-Based Diterpenoids (Modulation of Mediators)

Compound/SourceInflammatory MediatorCell ModelIC₅₀ (μM) / Inhibition (%) at 10 μMReference
This compound-type hirsutalins (Cladiella hirsuta)Superoxide anion generation, Elastase releasefMLP/CB-induced human neutrophils- nih.gov
Krempfielin PElastase releaseHuman neutrophils35.54% inhibition at 10 μM nih.gov
Krempfielin PSuperoxide anion generationHuman neutrophils23.32% inhibition at 10 μM nih.gov
Sclerophytin BSuperoxide anion generationHuman neutrophils28.12% inhibition at 10 μM nih.gov
Compound 20Superoxide anion generationHuman neutrophils3.13 ± 0.39 nih.gov
Compound 20Elastase releaseHuman neutrophils2.92 ± 0.27 nih.gov

Cellular Pathways Involved in Anti-inflammatory Effects

While the exact molecular mechanisms for many eunicellane diterpenoids are still under investigation, some studies have begun to shed light on the cellular pathways involved in their anti-inflammatory effects nih.gov. For instance, certain this compound-based diterpenes have shown the capacity to inhibit the upregulation of inducible nitric oxide synthases (iNOS) and cyclooxygenase-2 (COX-2) proteins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.govnih.govnih.gov. They can also inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α nih.govmdpi.comjmb.or.kr.

The inhibition of iNOS is particularly relevant as high concentrations of nitric oxide (NO) contribute significantly to inflammation, and targeting iNOS is a proposed anti-inflammatory therapeutic strategy mdpi.com. Similarly, COX-2 is a key enzyme in the production of prostaglandins, which are potent mediators of inflammation. The ability of this compound derivatives to reduce the expression of these proteins indicates their potential to interfere with central inflammatory pathways nih.govnih.gov. While the specific downstream signaling pathways are still being elucidated, these findings suggest that eunicellane diterpenoids act by modulating the expression of critical enzymes and cytokines involved in the inflammatory cascade.

Anti-Migratory and Anti-Invasive Properties in Cellular Contexts

Beyond their cytotoxic and anti-inflammatory activities, some eunicellane diterpenoids have exhibited promising anti-migratory and anti-invasive properties, which are crucial for inhibiting cancer metastasis researchgate.netresearchgate.netrsc.org. These properties have further increased interest in these molecules as potential anticancer drug prototypes researchgate.net.

Pachycladins A and D, this compound-based diterpenoids isolated from Cladiella pachyclados, have shown significant anti-migratory and anti-invasive activities against human metastatic prostate cancer PC-3 cells researchgate.net. In wound-healing assays, pachycladin A had an IC₅₀ of 5 μM, while pachycladin D had an IC₅₀ of 75 μM for anti-migratory activity researchgate.net. This is particularly notable because, as mentioned earlier, these specific pachycladins did not show significant cytotoxicity against PC-3 cells at concentrations up to 50 μM, suggesting a distinct mechanism of action related to cell motility rather than direct cell death researchgate.net.

Another eunicellane-type diterpenoid, (+)-polyanthelin A, has also been highlighted for its anti-migration and anti-invasion activities rsc.orgchemrxiv.org. The downregulation of cell motility by some eunicellane derivatives has been attributed, in part, to the inhibition of phosphorylation of protein tyrosine kinase-6 (PTK6), an anti-apoptotic and pro-metastatic factor mdpi.com. Such compounds can also disrupt transduction mechanisms, leading to a decrease in the production of matrix metalloproteinase (MMP)-2 and -9 enzymes, which are responsible for extracellular matrix degradation and play a critical role in tumor invasion and metastasis mdpi.com.

Here is a summary of selected anti-migratory and anti-invasive activities of this compound-based diterpenoids:

Table 3: Anti-Migratory and Anti-Invasive Activities of Selected this compound-Based Diterpenoids

Compound/SourceCell LineAssay TypeActivityIC₅₀ (μM)Reference
Pachycladin A (Cladiella pachyclados)PC-3 (prostate cancer)Wound-healing assayAnti-migratory5 researchgate.net
Pachycladin D (Cladiella pachyclados)PC-3 (prostate cancer)Wound-healing assayAnti-migratory75 researchgate.net
Pachycladins A and D (Cladiella pachyclados)PC-3 (prostate cancer)Anti-invasive assayAnti-invasive- researchgate.net
(+)-Polyanthelin A--Anti-migration and anti-invasion- rsc.orgchemrxiv.org

Investigation in Cancer Cell Migration and Invasion Models (e.g., PC-3 cells)

This compound-based diterpenoids have shown potential as anti-migratory and anti-invasive agents, particularly in prostate cancer models. Pachycladins A and D, isolated from the Red Sea soft coral Cladiella pachyclados, demonstrated potent anti-migratory effects against human metastatic prostate cancer PC-3 cells. In wound-healing assays, Pachycladin A exhibited an IC50 value of 5 μM, while Pachycladin D showed an IC50 of 75 μM. Notably, these compounds did not significantly affect the proliferation or viability of PC-3 cells at the tested concentrations, suggesting a specific inhibition of cell migration and invasion rather than general cytotoxicity.

Further research has explored semisynthetic analogues of cladiellisin, another this compound diterpene, which also displayed potent anti-migratory and anti-invasive activities against PC-3 cells. This indicates that this compound-based diterpenes hold promise as prototypes for future anticancer drugs targeting metastasis. However, not all this compound diterpenes exhibit anti-cancer activity across all cell lines; for instance, compounds 1, 2, and palmonine B from Acalycigorgia sp. were found to be inactive against murine colon adenocarcinoma 38 (MC-38) cells and lacked selectivity relative to murine normal cells in a soft agar (B569324) assay. In contrast, Microeunicellol A, a bacterial eunicellane, has shown cytotoxicity against two breast cancer cell lines at low micromolar concentrations nih.gov.

Table 1: Anti-migratory Activity of Pachycladins on PC-3 Cells

CompoundSourceCell LineAssay TypeIC50 ValueSpecificity
Pachycladin ACladiella pachycladosPC-3Wound-healing5 μMInhibits migration/invasion; no effect on proliferation/viability
Pachycladin DCladiella pachycladosPC-3Wound-healing75 μMInhibits migration/invasion; no effect on proliferation/viability
Cladiellisin (analogues)Semisynthetic derivativesPC-3Wound-healing, Cultrex® invasionPotentInhibits migration/invasion
Microeunicellol AStreptomyces albogriseolus SY67903Breast cancer cell linesCytotoxicityLow μMCytotoxic nih.gov

Molecular Targets and Signaling Pathways Underlying Bioactivities

The diverse bioactivities of eunicellane diterpenoids are underpinned by specific molecular interactions and signaling pathway modulations.

A key mechanism of action for some prominent eunicellane diterpenoids involves the modulation of microtubule dynamics. Eleutherobin and the sarcodictyins are well-known examples within this family that exhibit a paclitaxel-like mode of action by stabilizing microtubules nih.govwikipedia.org.

Eleutherobin, a marine diterpene glycoside, is particularly potent in inducing tubulin polymerization in vitro and is cytotoxic to cancer cells with an IC50 comparable to that of paclitaxel. Mechanistic studies have revealed that eleutherobin shares similarities with paclitaxel in its ability to induce tubulin polymerization, which is likely the basis for its cytotoxicity. Exposure of human colon carcinoma cells to eleutherobin leads to morphological abnormalities, including the formation of multiple micronuclei and microtubule bundles, and results in mitotic arrest in a concentration- and cell-line-dependent manner. Electron microscopy further confirms that eleutherobin induces homogeneous populations of long, rigid microtubules, akin to those formed by paclitaxel. This mechanism of microtubule stabilization is a critical target in cancer therapy, as it can lead to mitotic arrest and subsequent cell death.

Identification of Specific Cellular Receptors or Enzymes

Mechanistic investigations into eunicellane diterpenoids have begun to elucidate their interactions with specific cellular targets.

Epidermal Growth Factor Receptor (EGFR) Pachycladins, a group of this compound-based diterpenoids isolated from the soft coral Cladiella species, have demonstrated significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). Pachycladin A, in particular, has shown potent inhibition of proliferation across multiple cancer cell lines without exhibiting cytotoxicity towards non-cancerous cells uni.lu. Notably, it effectively inhibited the drug-resistant T790M EGFR mutant, a feature considered highly desirable for EGFR inhibitors uni.lunih.gov. Docking studies have been employed to characterize the structural determinants crucial for efficient inhibition of both wild-type and mutant EGFR by these compounds uni.lunih.gov.

CompoundCell Line (Cancer Type)IC50 (µM)Reference
Pachycladin AMDA-MB-231 (TNBC)Potent uni.lu
Pachycladin ADrug-resistant T790M EGFR mutantInhibitory uni.lunih.gov

Cyclooxygenase-2 (COX-2) this compound-type diterpenes, such as briarellins and asbestinins, have demonstrated anti-inflammatory activity through their impact on cyclooxygenase-2 (COX-2) expression. Studies on LPS-stimulated THP-1 macrophages revealed that these compounds significantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) and downregulated COX-2 expression.

Glutathione S-transferase (GST) Some this compound-based diterpenes have exhibited moderate inhibitory activities against Glutathione S-transferase (GST) lipidmaps.org. For instance, in one study, compound 3 showed the strongest GST inhibitory activity among tested this compound-based diterpenes with an IC50 value of 0.67 mM.

Neutrophil Activation Pathways Hirsutalins, which are this compound-based diterpenoids, have been investigated for their anti-inflammatory properties by assessing their ability to suppress superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils. This suggests an interaction with signaling pathways involved in neutrophil activation, potentially related to the Formyl Peptide Receptor-1 (FPR-1) and its downstream cascades.

Terpene Synthases (TSs) While not direct cellular receptors of the final compound, terpene synthases are crucial enzymes in the biosynthesis of the eunicellane skeleton. Enzymes like Bnd4 (a cis-eunicellane synthase from Streptomyces sp. CL12-4) and AlbS (a trans-eunicellane synthase from Streptomyces albireticuli) are responsible for forming the 6/10-bicyclic eunicellane framework from geranylgeranyl diphosphate (B83284) (GGPP) nih.gov. Mechanistic investigations, including deuterium (B1214612) labeling studies and quantum chemical calculations, have provided insights into the cyclization pathways and the stereochemical distinctions between cis and trans eunicellane formation catalyzed by these enzymes nih.gov.

Exploration of Downstream Signaling Cascades

The interactions of this compound-based diterpenoids with specific receptors and enzymes lead to modulations of various intracellular signaling cascades.

EGFR Downstream Signaling The inhibition of EGFR phosphorylation by pachycladin A directly impacts downstream signaling pathways that regulate critical cellular processes such as proliferation, angiogenesis, and motility uni.lunih.gov. The activation of EGFR typically triggers a cascade involving receptor tyrosine kinases, which subsequently activates the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a key survival program often overactivated in cancers uni.lu. By inhibiting EGFR, pachycladins effectively deactivate these pro-survival and pro-proliferative signals uni.lunih.gov.

Inflammatory Signaling Cascades The observed reduction in pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-8, along with the downregulation of COX-2 expression by this compound-type diterpenes, indicates their influence on central inflammatory signaling cascades. These cytokines are pivotal mediators in the inflammatory response, and their modulation suggests an interference with pathways that drive inflammation.

Cell Migration and Invasion Pathways The anti-migratory and anti-invasive activities attributed to this compound-based diterpenes imply their involvement in complex signaling networks that govern cell motility and tissue invasion lipidmaps.org. These pathways often include the FAK/PI3K/AKT/mTOR axis and the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, p38MAPK, and JNK, which are known to regulate cytoskeletal reorganization and matrix degradation crucial for cell migration and invasion. While specific direct evidence for this compound itself on these pathways is limited, the general activity of its derivatives suggests a broader impact on these cellular mechanisms.

Apoptosis Signaling The cytotoxic activity observed for certain this compound-based diterpenes, such as some highly oxygenated and acetylated derivatives, against cancer cell lines like HL-60 and Jurkat cells lipidmaps.org, suggests an engagement with apoptosis signaling pathways. Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both converging on the activation of caspases that dismantle the cell. The modulation of these pathways is a common mechanism for anticancer agents.

Structure Activity Relationship Sar Studies and Molecular Modeling of Eunicellane Diterpenoids

Elucidation of Pharmacophoric Features Critical for Biological Activity

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of drug discovery. For eunicellin-based diterpenoids, while a definitive and universally applicable pharmacophore model is still under development, several key structural features have been consistently implicated in their cytotoxic and other biological effects.

Impact of Specific Structural Modifications on Bioactivity Profiles

Systematic modifications of the this compound scaffold at various positions have provided valuable insights into the SAR of this class of compounds. The substituents at positions C6, C11, C16, and C17 have been identified as particularly important for modulating the bioactivity profiles of eunicellane diterpenoids.

Substituents at C6: The nature of the substituent at the C6 position has a profound impact on the cytotoxicity of this compound analogues. For instance, the introduction of a bulky fatty acid moiety at C6 has been shown to decrease cytotoxic activity, suggesting that steric hindrance in this region is detrimental to the compound's interaction with its biological target. Conversely, the presence of smaller, more polar groups can enhance activity. Semisynthetic studies involving C-6 carbamoylation of cladiellisin have yielded analogues with potent anti-migratory and anti-invasive activities against prostate cancer cells. nih.gov

Modifications at C11: The C11 position is another critical site for modulating bioactivity. Epoxidation of the Δ(11-17) double bond in cladiellisin has been explored as a strategy to create new analogues with altered biological profiles. nih.gov The resulting epoxide ring introduces a new reactive center and alters the local stereochemistry, which can significantly influence the compound's interaction with target molecules.

Interactive Data Table: Impact of Structural Modifications on this compound Bioactivity

Position of ModificationType of ModificationObserved Impact on Bioactivity
C6Bulky fatty acid moietyDecreased cytotoxicity
C6CarbamoylationPotent anti-migratory and anti-invasive activity
Δ(11-17)EpoxidationAltered biological profile
C16, C17Varying substituentsChanges in anti-invasive and anti-migratory activity

Computational Chemistry Approaches in SAR

To gain a more quantitative understanding of the SAR of eunicellane diterpenoids, researchers have employed a variety of computational chemistry techniques. These methods allow for the development of predictive models that can guide the design of new analogues with enhanced activity.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound-based diterpenoids, 3D-QSAR studies have been particularly informative.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMFA and CoMSIA are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (CoMFA) or with similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (CoMSIA). A notable study on this compound-based diterpenoids utilized CoMFA and CoMSIA to develop a valid 3D-QSAR model. nih.gov This model provided crucial insights into the structural requirements for potent inhibition of prostate cancer cell migration and invasion, thereby guiding the future design of novel this compound-based anticancer agents. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking studies can be used to simulate the interaction of this compound analogues with their putative biological targets, such as specific proteins or enzymes. This can help to elucidate the molecular basis of their activity and to identify key binding interactions that can be optimized for improved potency.

Rational Design Principles for Novel Eunicellane Analogues

The knowledge gleaned from SAR studies and computational modeling provides a solid foundation for the rational design of novel eunicellane analogues with improved therapeutic potential. The goal is to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

The 3D-QSAR models generated through CoMFA and CoMSIA serve as valuable roadmaps for this design process. nih.gov They highlight regions of the this compound scaffold where modifications are likely to be beneficial or detrimental to biological activity. For example, the models can indicate where bulky groups are favored for enhanced steric interactions or where hydrogen bond donors or acceptors would be advantageous for improved binding to a target.

Based on these principles, the design of new eunicellane analogues can focus on:

Targeted modifications: Introducing specific functional groups at key positions (e.g., C6, C11, C16, C17) to optimize interactions with the biological target as predicted by computational models.

Scaffold hopping: Replacing the core this compound skeleton with other scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.

Improving drug-like properties: Modifying the structure to enhance properties such as solubility, metabolic stability, and bioavailability, which are crucial for the development of a successful therapeutic agent.

By integrating experimental SAR data with the predictive power of computational chemistry, researchers can accelerate the discovery and development of new this compound-based compounds with significant potential for the treatment of various diseases, including cancer.

Ecological and Biotechnological Contexts of Eunicellane Diterpenoids

Role in Marine Chemical Ecology

Eunicellin and its related diterpenoids are integral to the chemical defense strategies employed by marine organisms, particularly soft corals, against various ecological threats.

The primary natural role attributed to eunicellane diterpenoids is predator deterrence gla.ac.uknih.govresearchgate.net. This defensive function is substantiated by findings from mollusc and fish lethality assays, which demonstrate their effectiveness against potential grazers gla.ac.uknih.govresearchgate.net. These compounds exhibit mollusicidal and repellent activities against muricid gastropods, as well as ichthyotoxicity and brine shrimp lethality gla.ac.uk. For instance, the diterpene 11β,12β-epoxypukalide serves as a chemical defensive strategy against generalist fish predators scielo.br. Similarly, extracts from Cladiella braziliensis have shown potent feeding-deterrent properties against natural fish assemblages, leading to the isolation of active compounds such as 23-keto-cladiellin-A scielo.br. Additionally, some this compound-based diterpenoids have been observed to inhibit cell division in fertilized starfish eggs, providing strong evidence for their role in protecting octocorals from predators gla.ac.ukmdpi.com.

Beyond predator deterrence, this compound-based diterpenoids also possess significant antifouling properties, preventing the settlement and growth of marine organisms on surfaces researchgate.netnih.gov. Research has demonstrated that new this compound-based diterpenoids, including astrogorgins B-M, isolated from the gorgonian Astrogorgia sp., exhibit substantial antifouling activity against the larval settlement of the barnacle Balanus amphitrite nih.govacs.org. Specifically, 14-deacetoxycalicophirin B, an this compound-type diterpenoid, displayed an effective concentration (EC50) of 0.59 μg/mL against B. amphitrite larval settlement at nontoxic concentrations, with other analogues showing effectiveness within an EC50 range of 5.14-17.8 μg/mL nih.govacs.org.

Another example is (-)-6α-hydroxy Polyanthellin A, a diterpenoid isolated from the Indian soft coral Cladiella krempfi, which was active against the cyprids of Balanus amphitrite with an EC50 of approximately 9 μg/mL and a lethal concentration (LC50) of approximately 36 μg/mL, resulting in a therapeutic ratio of 4 nio.res.insemanticscholar.org. Furthermore, compounds like sibogins C and D, along with other this compound-based diterpenoids from Muricella sibogae, demonstrated notable antifouling activity against the green mussel Perna viridis. Compound 3 from Muricella sibogae was identified as a potent low-toxic antifouling agent with a high LC50/EC50 value of 18.6 researchgate.net. The mechanism of action for some this compound-type diterpenoids in antifouling involves targeting metabolic activities such as cell division and growth, which can deplete energy reserves in barnacle cyprids and consequently retard their settlement mdpi.com.

Table 1: Antifouling Activity of Selected Eunicellane Diterpenoids

CompoundSource OrganismTarget OrganismEC50 (μg/mL)LC50 (μg/mL)Therapeutic Ratio (LC50/EC50)Reference
14-deacetoxycalicophirin BAstrogorgia sp.Balanus amphitrite larvae0.59N/AN/A nih.govacs.org
Other Astrogorgin analoguesAstrogorgia sp.Balanus amphitrite larvae5.14-17.8N/AN/A nih.govacs.org
(-)-6α-hydroxy Polyanthellin ACladiella krempfiBalanus amphitrite cyprids~9~364 nio.res.insemanticscholar.org
Compound 3 (from Muricella sibogae)Muricella sibogaePerna viridisN/AN/A18.6 researchgate.net

Sustainable Production and Supply Chain Considerations

Given the ecological importance and potential biotechnological applications of eunicellane diterpenoids, developing sustainable production methods is crucial.

The discovery of eunicellane diterpenoids in bacteria has opened new frontiers for their sustainable production through heterologous expression systems researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.orgoup.comchemrxiv.orgoup.comresearchgate.netter-arkhiv.ruacs.org. Recent genome mining efforts have identified biosynthetic gene clusters (BGCs) that encode the terpene cyclases (TCs) responsible for eunicellane biosynthesis in bacterial strains researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.orgoup.comchemrxiv.orgoup.comresearchgate.netter-arkhiv.ruacs.org.

For instance, Streptomyces albogriseolus SY67903, a bacterium associated with corals, has been shown to produce this compound diterpenoids such as microeunicellols A and B. This highlights the potential of coral-associated microbes as an alternative and sustainable source for these compounds, contributing to the diversity of available eunicellins researchgate.netacs.org. Researchers have successfully combined genome mining with heterologous expression strategies to expand the chemical diversity of eunicellane-type diterpenoids acs.orgnih.gov. A notable example is the ari BGC from the thermophilic actinomycete Amycolatopsis arida. Through heterologous production, highly oxidized eunicellane-derived diterpenoids, aridacins A-C, were isolated and characterized researchgate.netchemrxiv.orgnih.gov. The biosynthesis of these compounds involves a non-canonical two-step pathway: a class I TC (AriE) cyclizes geranylgeranyl diphosphate (B83284) (GGPP) into a 6/10-fused bicyclic cis-eunicellane skeleton, followed by a cytochrome P450 (AriF) that catalyzes further cyclization to form a 6/7/5-fused tricyclic scaffold researchgate.netchemrxiv.orgnih.gov.

The characterization of bacterial eunicellane synthases, such as Bnd4 from Streptomyces sp. CL12-4 and AlbS, enables the production of eunicellane hydrocarbon skeletons, providing valuable starting materials for semi-synthesis and other synthetic biology applications researchgate.netnih.govoup.comoup.com. Optimized Streptomyces chassis, such as Streptomyces albus J1074, are being utilized for biosynthetic studies to overcome challenges like slow growth rates and low production titers observed in other Streptomyces strains acs.orgnih.gov.

Future Directions and Emerging Research Perspectives

Advancements in Biosynthetic Pathway Elucidation and Enzyme Engineering

Significant progress has been made in elucidating the biosynthetic pathways of eunicellane diterpenoids, particularly with the recent discovery of bacterial and coral terpene synthases (TSs) responsible for constructing the eunicellane skeleton. oup.comnih.govoup.comnih.gov Historically, little was known about how these molecules were formed in nature, though it was hypothesized they originated from geranylgeranyl diphosphate (B83284) (GGPP). oup.comoup.com

Recent breakthroughs include:

Discovery of Bacterial Eunicellane Synthases: The first bacterial eunicellane diterpenoids, such as microeunicellols A and B, were identified from Streptomyces albogriseolus SY67903. nih.govoup.com Benditerpenoic acid (BND), a cis-fused eunicellane, was discovered from Streptomyces sp. (CL12-4), leading to the identification of its biosynthetic gene cluster (BGC) and the first terpene synthase (Bnd4) capable of producing the 6/10-bicyclic eunicellane skeleton from GGPP. oup.comnih.gov Another bacterial eunicellane synthase, AlbS from Streptomyces albireticuli, was identified, producing the trans-eunicellane albireticulene. oup.comnih.govnih.gov

Identification of Coral Terpene Synthases: Less than a year after bacterial TSs were reported, the first TSs from octocorals were discovered and characterized, indicating that corals possess their own biosynthetic machinery for eunicellane production, rather than solely relying on microbial symbionts. oup.comnih.gov These coral TSs, such as EcTPS1 from Erythropodium caribaeorum, produce eunicellane skeletons. oup.com

Enzyme Engineering for Diversification: Research has also focused on enzyme engineering to expand the chemical diversity of eunicellane-type diterpenoids. For instance, a hypothetical protein involved in the biosynthesis of trans-eunicellane euthailols was found to have dual functions as an isomerase and an oxygenase. acs.orgresearchgate.netacs.org Cytochrome P450 enzymes have also been shown to play crucial roles in oxidizing the eunicellane skeleton and even catalyzing cyclization to form more complex tricyclic scaffolds, as seen with aridacins A-C. nih.govacs.orgresearchgate.netnih.gov

Future research in this area will likely involve:

Comprehensive Pathway Mapping: Further elucidation of the complete biosynthetic pathways for various eunicellane derivatives, including the roles of modifying enzymes like P450s, methyltransferases, and isomerases, particularly in coral and plant systems where knowledge is less extensive than in bacteria. oup.comoup.comnih.govacs.orgresearchgate.netacs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

Directed Evolution and Rational Design: Applying advanced enzyme engineering techniques, including directed evolution and rational design, to modify existing enzymes or discover new ones for enhanced production, altered substrate specificity, and the creation of novel eunicellane analogs with desired properties. researchgate.netau.dkinnovationnewsnetwork.com

Synthetic Biology Approaches: Reconstituting and engineering eunicellane biosynthetic pathways in heterologous microbial or plant hosts for scalable and sustainable production of specific eunicellin compounds and their derivatives. nih.govfrontiersin.orgmdpi.com

Table 1: Key Enzymes and Their Roles in Eunicellane Biosynthesis

Enzyme/ProteinSource OrganismFunctionEunicellane Product(s)Reference
Bnd4Streptomyces sp. (CL12-4)Terpene Synthase (TS)Benditerpene-2,6,15-triene (cis-fused eunicellane skeleton) oup.comnih.gov
AlbSStreptomyces albireticuliTerpene Synthase (TS)Albireticulene (trans-fused eunicellane skeleton) oup.comnih.gov
AriEAmycolatopsis aridaClass I Terpene Cyclase (TC)6/10-fused bicyclic cis-eunicellane skeleton researchgate.netresearchgate.netnih.govrsc.org
AriFAmycolatopsis aridaCytochrome P450Cyclization of eunicellane skeleton into 6/7/5-fused tricyclic scaffold (Aridacins A-C) researchgate.netresearchgate.netnih.govrsc.org
EutC (Hypothetical Protein)Bacterial (euthailol BGC)Isomerase and OxygenaseEuthailols (trans-eunicellanes with unique oxidation patterns) acs.orgresearchgate.netacs.org

Innovations in Asymmetric and Stereoselective Total Synthesis

The structural complexity and diverse bioactivities of eunicellane diterpenoids make them challenging yet attractive targets for total synthesis. oup.comresearchgate.net Innovations in asymmetric and stereoselective synthesis are crucial for accessing these compounds in their enantiomerically pure forms, which is often essential for their biological activity.

Key areas of innovation include:

Development of General Synthetic Routes: Researchers are actively developing more efficient and general synthetic strategies to access the core hydroisobenzofuran or 6/10-bicyclic frameworks common to this compound diterpenes. For example, a TiCl4-mediated [4+3] annulation protocol has been reported to provide a short and general route to the hydroisobenzofuran core, enabling the synthesis of deacetoxyalcyonin acetate. nih.govfigshare.com

Stereocontrol in Cyclization Reactions: Achieving precise stereocontrol during the formation of the complex bicyclic and polycyclic eunicellane skeletons remains a significant challenge. Advances in low-valent titanium-induced pinacol (B44631) cyclizations have shown promise in diastereoselective formation of eunicellane-type bicycles. beilstein-journals.org

Novel Methodologies for Challenging Structures: The application of new synthetic methodologies, such as intramolecular Heck reactions, radical fragment coupling, and stereoselective olefin dichlorination, has been instrumental in the asymmetric total synthesis of complex eunicellane-related structures. rsc.orgresearchgate.net

Scalable and Flexible Strategies: The development of flexible and readily scalable synthetic strategies is essential for producing sufficient quantities of eunicellane derivatives for further biological evaluation and potential drug development. Total syntheses of compounds like (+)-vigulariol and (-)-sclerophytin A demonstrate the feasibility of constructing critical tricyclic intermediates efficiently. researchgate.net

Future directions in total synthesis are expected to involve:

Catalytic Asymmetric Synthesis: Further development of catalytic asymmetric methods to control stereochemistry, reducing the reliance on stoichiometric chiral auxiliaries and enabling more efficient and environmentally friendly syntheses. organic-chemistry.orgrsc.org

Biomimetic Synthesis: Exploring biomimetic approaches that mimic natural biosynthetic pathways to construct complex eunicellane structures, potentially leading to more convergent and stereoselective routes.

Flow Chemistry and Automation: Integrating flow chemistry and automated synthesis platforms to accelerate reaction optimization and scale-up for the production of eunicellane derivatives.

Discovery of Novel Eunicellane Skeletal Architectures and Previously Unidentified Bioactivities

The ongoing exploration of diverse natural sources, particularly marine organisms and actinobacteria, continues to yield novel eunicellane diterpenoids with unique skeletal architectures and promising bioactivities. oup.comnih.govacs.orgacs.orgnih.govutk.edu

Key areas of discovery include:

New Structural Variants: Recent discoveries include trans-fused eunicellanes like microeunicellols A and B from bacterial sources, and highly oxidized, 6/7/5-fused tricyclic aridacins A-C, representing unprecedented skeletal constructions. nih.govresearchgate.netnih.govrsc.org The euthailols, another family of trans-eunicellane diterpenoids, have been identified with unique oxidation patterns. acs.orgresearchgate.netacs.org

Expanded Bioactivity Spectrum: Beyond the established anti-inflammatory and cytotoxic activities, ongoing research is uncovering new biological properties. For instance, benditerpenoic acid showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. oup.comnih.gov Some euthailols have demonstrated growth inhibitory properties against Gram-negative ESKAPE pathogens. acs.orgresearchgate.netacs.org

Genome Mining for Cryptic Clusters: Genome mining of bacterial and fungal strains has proven to be a powerful strategy for discovering novel eunicellane diterpenoids by activating cryptic biosynthetic gene clusters. acs.orgresearchgate.netnih.govrsc.orgbeilstein-journals.orgnih.gov

Future research will focus on:

Targeted Bioprospecting: Expanding bioprospecting efforts to underexplored marine environments, deep-sea organisms, and microbial symbionts to discover new eunicellane producers and structural variants.

High-Throughput Screening for Bioactivities: Implementing high-throughput screening platforms to rapidly identify novel bioactivities of newly isolated or synthesized eunicellane compounds against a wide range of therapeutic targets, including neglected diseases and emerging pathogens.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies on novel eunicellane scaffolds to understand the molecular basis of their bioactivity and guide the design of more potent and selective analogs.

Development of Advanced Preclinical Models for Deeper Mechanistic Research

To fully realize the therapeutic potential of this compound and its analogs, the development and application of advanced preclinical models are essential for a deeper understanding of their mechanisms of action, pharmacokinetics, and pharmacodynamics.

Current and future advancements include:

Complex in vitro Models: Moving beyond traditional 2D cell cultures to more physiologically relevant in vitro models, such as 3D organoids, microfluidic "organ-on-a-chip" systems, and co-culture models, to better mimic the in vivo environment and study cellular interactions and signaling pathways modulated by eunicellins.

Genetically Engineered Animal Models: Utilizing genetically engineered animal models to investigate the effects of eunicellins on specific disease pathways and to evaluate their efficacy and safety in a more controlled and translational manner.

Patient-Derived Xenograft (PDX) Models: Employing PDX models, particularly in cancer research, to test the efficacy of this compound derivatives against patient-specific tumors, allowing for more personalized drug development.

Integration of Imaging Techniques: Combining preclinical models with advanced imaging techniques (e.g., PET, MRI, fluorescence imaging) to non-invasively monitor drug distribution, target engagement, and therapeutic responses in vivo.

Integration of Computational Design and Optimization Strategies for this compound-Based Scaffolds

Computational approaches are increasingly vital for accelerating the discovery, design, and optimization of this compound-based scaffolds, offering a cost-effective and efficient alternative to purely experimental methods. mdpi.comijbs.comnih.govfrontiersin.orgnih.gov

Key computational strategies include:

Molecular Docking and Dynamics Simulations: Utilizing molecular docking and dynamics simulations to predict the binding affinity and interactions of this compound derivatives with biological targets, guiding the rational design of more potent and selective compounds. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish relationships between the chemical structures of eunicellins and their biological activities, enabling the prediction of activity for new compounds and the identification of key structural features for optimal performance.

De Novo Design and Virtual Screening: Employing de novo design algorithms to generate novel this compound-like scaffolds with desired properties and conducting large-scale virtual screening of chemical libraries to identify potential lead compounds.

Computational Optimization of Scaffold Architecture: Applying computational optimization methods, such as finite element analysis (FEM) and computational fluid dynamics (CFD), to design and optimize the architecture of this compound-based scaffolds for specific applications, such as drug delivery systems or tissue engineering, by balancing mechanical stability, biological compatibility, and manufacturability. mdpi.comijbs.comnih.govfrontiersin.orgnih.gov

Artificial Intelligence and Machine Learning: Integrating AI and machine learning algorithms to analyze complex biological and chemical data, predict synthetic routes, and identify novel this compound-like structures with enhanced therapeutic potential. nih.gov

Table 2: Computational Approaches in this compound Research

Computational MethodApplication AreaExpected Outcome/BenefitReference
Molecular Docking & DynamicsTarget Interaction PredictionIdentify binding sites, predict affinity, guide rational design japsonline.com
QSAR ModelingStructure-Activity RelationshipsPredict activity, identify key structural features
De Novo Design & Virtual ScreeningNovel Scaffold GenerationDiscover new lead compounds, explore chemical space
Scaffold Optimization (FEM, CFD)Material Design (e.g., drug delivery)Optimize mechanical and biological properties of scaffolds mdpi.comijbs.comnih.govfrontiersin.orgnih.gov
AI & Machine LearningData Analysis & PredictionAccelerate discovery, predict synthetic routes, identify novel structures nih.gov

Q & A

Q. How is the molecular structure of new Eunicellin derivatives determined?

To elucidate structures, researchers combine high-resolution electrospray ionization mass spectrometry (HRESIMS) with 2D nuclear magnetic resonance (NMR) spectroscopy. For example, enantiomeric differentiation requires comparing optical rotation values (e.g., [α]D) and revising proton/carbon chemical shifts via NMR data cross-validation .

Q. What spectroscopic techniques are critical for characterizing Eunicellins?

Key techniques include:

  • HRESIMS for molecular formula determination.
  • 1D/2D NMR (COSY, HSQC, HMBC) for stereochemical and connectivity analysis.
  • Optical rotation measurements to distinguish enantiomers, as seen in the differentiation of solenopodin C enantiomers .

Q. What are the challenges in isolating Eunicellins from natural sources?

Challenges include low natural abundance, structural similarity to co-occurring compounds, and instability during extraction. Marine octocorals (e.g., Cladiella spp.) require careful solvent partitioning and chromatographic separation to isolate pure compounds .

Q. How should researchers conduct a literature review for this compound studies?

Follow these steps:

  • Data collection : Use academic databases (e.g., PubMed, SciFinder) to gather peer-reviewed studies.
  • Pattern identification : Compare structural motifs, bioactivity trends, and synthesis routes.
  • Ethical review : Assess compliance with preclinical reporting guidelines (e.g., NIH standards for in vitro assays) .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound enantiomers be resolved?

Contradictions arise when stereochemical assignments conflict with optical rotation values. For example, solenopodin C ([α]D +105.6) and its enantiomer ([α]D −51) were distinguished by revising chemical shifts for C-8, C-9, and C-12 methylene protons via 2D NMR reanalysis .

Q. What experimental design principles apply to testing this compound bioactivity?

  • Hypothesis-driven design : Define independent/dependent variables (e.g., concentration vs. cytotoxicity).
  • Pre-registered analysis plans : Specify statistical methods, outlier handling, and sensitivity analyses to minimize bias .
  • Reproducibility : Document detailed synthesis protocols and raw data in supplementary materials .

Q. How should researchers address conflicting bioactivity results across studies?

  • Methodological audit : Compare extraction protocols, assay conditions, and cell lines used.
  • Data triangulation : Validate findings using orthogonal assays (e.g., enzymatic inhibition + genomic profiling).
  • Contradiction analysis : Use qualitative frameworks to identify contextual or technical biases .

Q. What statistical approaches are suitable for this compound structure-activity relationship (SAR) studies?

  • Multivariate analysis : Principal component analysis (PCA) to correlate structural features (e.g., substituent groups) with bioactivity.
  • Pre-registered models : Define regression or machine learning models a priori to avoid overfitting .

Q. How can ecological studies on this compound-producing organisms be optimized?

  • Field sampling : Use stratified random sampling to capture biodiversity in marine ecosystems.
  • Metabolomic integration : Pair this compound quantification with host organism transcriptomics to study biosynthetic pathways .

Q. What strategies ensure reproducibility in this compound synthesis?

  • Detailed supplementary protocols : Include step-by-step reaction conditions and purification thresholds.
  • Open data repositories : Deposit raw NMR/MS spectra in platforms like Zenodo for peer validation .

Methodological Guidelines

  • Data transparency : Adhere to PLOS standards by depositing large datasets in public repositories (e.g., GenBank, ChEMBL) .
  • Ethical compliance : Follow NIH guidelines for preclinical studies, including cell line authentication and statistical rigor .
  • Conflict resolution : Use tools like Frase or Clearscope to map "People Also Asked" questions and address gaps in existing literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.